molecular formula C10H9AsCl2 B15444573 Arsine, bis(2-chlorovinyl)phenyl- CAS No. 64046-75-9

Arsine, bis(2-chlorovinyl)phenyl-

Cat. No.: B15444573
CAS No.: 64046-75-9
M. Wt: 275.00 g/mol
InChI Key: PPXHVTNSRXBMBJ-CDJQDVQCSA-N
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Description

Arsine, bis(2-chlorovinyl)phenyl-, also known as bis(2-chlorovinyl)phenylarsine (CAS 64046-75-9), is an organoarsenic compound with the molecular formula C₁₀H₉AsCl₂ . Structurally, it consists of an arsenic atom bonded to a phenyl group and two 2-chlorovinyl groups. This compound belongs to a broader class of organoarsenic derivatives, which include chemical warfare agents like the Lewisites and research-oriented antimicrobial or antiviral compounds .

Key characteristics:

  • Molecular weight: ~291.47 g/mol (calculated from formula C₁₀H₉AsCl₂).
  • Functional groups: Two 2-chlorovinyl (Cl-CH=CH₂) substituents and one phenyl (C₆H₅) group attached to arsenic.

Properties

CAS No.

64046-75-9

Molecular Formula

C10H9AsCl2

Molecular Weight

275.00 g/mol

IUPAC Name

bis[(E)-2-chloroethenyl]-phenylarsane

InChI

InChI=1S/C10H9AsCl2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-9H/b8-6+,9-7+

InChI Key

PPXHVTNSRXBMBJ-CDJQDVQCSA-N

Isomeric SMILES

C1=CC=C(C=C1)[As](/C=C/Cl)/C=C/Cl

Canonical SMILES

C1=CC=C(C=C1)[As](C=CCl)C=CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Lewisites

The Lewisites are a group of chemical warfare agents with structural similarities to bis(2-chlorovinyl)phenyl arsine. Key examples include:

Compound Molecular Formula CAS RN Key Substituents Toxicity Profile
Lewisite 1 C₂H₂AsCl₃ 541-25-3 2-chlorovinyl, two Cl atoms Vesicant, systemic arsenic toxicity
Lewisite 2 C₄H₄AsCl₃ 40334-69-8 Two 2-chlorovinyl, one Cl atom Similar to Lewisite 1, less volatile
Lewisite 3 C₆H₆AsCl₃ 40334-70-1 Three 2-chlorovinyl groups Higher stability, delayed effects
Bis(2-chlorovinyl)phenyl arsine C₁₀H₉AsCl₂ 64046-75-9 Two 2-chlorovinyl, one phenyl group Limited toxicity data; phenyl group may alter bioavailability

Key Differences :

  • Substituents: The phenyl group in bis(2-chlorovinyl)phenyl arsine replaces a chlorine or chlorovinyl group found in Lewisites.
  • Toxicity : Lewisites act as vesicants and systemic poisons due to arsenic’s inhibition of pyruvate dehydrogenase. The phenyl group in bis(2-chlorovinyl)phenyl arsine may reduce volatility and reactivity compared to Lewisites, but empirical data are lacking .

Other Bis(2-chlorovinyl) Arsine Derivatives

Additional analogs with modified substituents include:

Compound Substituents Properties
Bis(2-chlorovinyl)cyanoarsine Two 2-chlorovinyl, one cyano (CN) Likely higher electrophilicity due to CN group
Bis(2-chlorovinyl)methylarsine Two 2-chlorovinyl, one methyl (CH₃) Reduced toxicity compared to Lewisites; methyl group lowers reactivity
Bis(2-chlorovinyl)chloroarsine (Lewisite 2) Two 2-chlorovinyl, one Cl Intermediate volatility; rapid dermal absorption

Physicochemical Properties

  • Reactivity : The 2-chlorovinyl group in all compounds undergoes hydrolysis, releasing HCl and forming arsenic oxides. Phenyl substitution may slow hydrolysis due to steric hindrance .
  • Stability : Lewisites degrade in humid environments, whereas bis(2-chlorovinyl)phenyl arsine’s phenyl group could enhance stability in organic solvents .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing bis(2-chlorovinyl)phenyl arsine, and how are they applied?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze the aromatic proton environment (phenyl group) and vinyl chloride coupling patterns. High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak ([M+H]+) at m/z 298.86 (calculated for C₁₀H₉AsCl₂). Infrared (IR) spectroscopy can identify As-C and C-Cl stretching vibrations (650–750 cm⁻¹). Cross-validate results with computational modeling (e.g., DFT) for structural optimization .

Q. How is bis(2-chlorovinyl)phenyl arsine synthesized, and what are critical reaction conditions?

  • Methodological Answer : Synthesize via nucleophilic substitution between phenyl arsine and 2-chlorovinyl chloride in anhydrous tetrahydrofuran (THF) under argon. Maintain temperatures below 0°C to suppress side reactions. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Yield optimization requires stoichiometric control of aryl arsenic precursors .

Q. What safety protocols are essential for handling bis(2-chlorovinyl)phenyl arsine in laboratory settings?

  • Methodological Answer : Use gloveboxes or fume hoods with HEPA filtration to prevent inhalation exposure. Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to mitigate hydrolysis. Decontaminate spills with 10% sodium hydroxide solution to neutralize arsenic species. Personnel must wear nitrile gloves, lab coats, and full-face respirators with organic vapor cartridges. Regularly monitor air quality using arsenic-specific sensors .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the degradation pathways of bis(2-chlorovinyl)phenyl arsine?

  • Methodological Answer : Conduct accelerated degradation studies under controlled conditions:

  • Acidic conditions (pH 3) : Hydrolysis generates phenyl arsenic acid and 2-chloroacetaldehyde, identified via LC-MS/MS.
  • Alkaline conditions (pH 10) : Base-catalyzed elimination forms arsenic oxide and chlorinated vinyl byproducts.
  • Thermal stress (80°C) : Pyrolysis-GC/MS reveals volatile arsenic chlorides (AsCl₃) and benzene derivatives. Quantify degradation kinetics using Arrhenius plots .

Q. What in vitro models are suitable for studying the neurotoxic mechanisms of bis(2-chlorovinyl)phenyl arsine?

  • Methodological Answer : Use SH-SY5Y neuronal cells to assess mitochondrial dysfunction (JC-1 assay for membrane potential) and oxidative stress (ROS detection via DCFH-DA). Compare toxicity profiles to structurally related Lewisites (e.g., L-2, L-3) to identify structure-activity relationships. Perform RNA-seq to map arsenic-induced apoptosis pathways (e.g., BAX/BCL-2 dysregulation) .

Q. How can gas chromatography (GC) be optimized to resolve bis(2-chlorovinyl)phenyl arsine from co-eluting organoarsenic analogs?

  • Methodological Answer : Employ a DB-5MS capillary column (30 m × 0.25 mm ID) with a temperature gradient: 50°C (2 min) → 10°C/min → 280°C (10 min). Use electron capture detection (ECD) for enhanced sensitivity to chlorinated species. Confirm peak identity via retention index matching and tandem MS/MS fragmentation (m/z 233 → 152, AsCl₂+ fragment) .

Q. What computational strategies predict the interaction of bis(2-chlorovinyl)phenyl arsine with biological macromolecules?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to simulate binding to glutathione reductase (PDB: 3GRS). Parameterize arsenic valence states using density functional theory (DFT/B3LYP). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) .

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